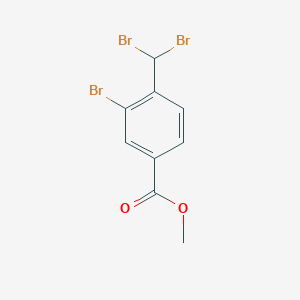

Methyl 3-bromo-4-(dibromomethyl)benzoate

Description

Methyl 3-bromo-4-(dibromomethyl)benzoate is a chemical compound with the molecular formula C₉H₇Br₃O₂ and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzoate ester, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula |

C9H7Br3O2 |

|---|---|

Molecular Weight |

386.86 g/mol |

IUPAC Name |

methyl 3-bromo-4-(dibromomethyl)benzoate |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,8H,1H3 |

InChI Key |

UEJUJAYMQDEPGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(dibromomethyl)benzoate typically involves the bromination of methyl 4-methylbenzoate. The process includes the following steps:

Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at specific positions on the aromatic ring.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of methyl 4-methylbenzoate are subjected to bromination using industrial-grade bromine and catalysts.

Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(dibromomethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to form corresponding benzoic acid derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of benzoic acid derivatives.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-4-(dibromomethyl)benzoate finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromobenzoate: A related compound with a single bromine atom on the aromatic ring.

Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of dibromomethyl.

Methyl 3-bromo-4-(chloromethyl)benzoate: Contains a chloromethyl group instead of dibromomethyl

Uniqueness

Methyl 3-bromo-4-(dibromomethyl)benzoate is unique due to the presence of multiple bromine atoms, which enhances its reactivity and makes it a versatile intermediate for various chemical transformations. Its specific substitution pattern allows for selective reactions that are not possible with simpler analogs .

Biological Activity

Methyl 3-bromo-4-(dibromomethyl)benzoate is an organic compound notable for its complex structure and potential biological applications. This compound, characterized by its multiple bromine substitutions on the aromatic ring, serves primarily as an intermediate in the synthesis of various pharmaceutical agents. The following sections detail its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The presence of bromine atoms at the 3 and 4 positions, along with a dibromomethyl group, enhances its reactivity and potential interactions with biological systems. This compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in drug synthesis, particularly in the development of antiviral agents. Research indicates that derivatives of this compound may exhibit significant effects on viral replication mechanisms, making it a candidate for further pharmacological investigations.

Key Findings from Research Studies

- Antiviral Properties : Preliminary studies suggest that this compound derivatives may inhibit viral replication, particularly in the context of HIV treatments. The compound's structural modifications have been shown to enhance its inhibitory effectiveness against viral enzymes.

- Enzyme Interactions : Interaction studies have revealed that this compound can influence various biochemical pathways by interacting with cellular enzymes. These interactions are crucial for understanding its potential therapeutic applications.

- Synthesis Pathways : The synthesis of this compound typically involves starting from methyl benzoate through bromination reactions. Various synthetic routes yield different purities and yields based on conditions such as temperature and solvent choice.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H8Br4O2 | Potential antiviral agent |

| Methyl 3-bromo-4-cyanomethylbenzoate | C10H8Br2N | Antimicrobial and anticancer properties |

| Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | Inhibitor of PD-1/PD-L1 interactions |

Case Studies

- Synthesis and Evaluation : A study demonstrated the synthesis of this compound followed by evaluation in antiviral assays. The results indicated a promising activity profile against specific viral targets, warranting further exploration into its mechanism of action .

- Structural Modifications : Another research effort focused on modifying the dibromomethyl group to enhance solubility and bioavailability. These modifications led to improved interaction with target enzymes, showcasing the importance of structural diversity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.